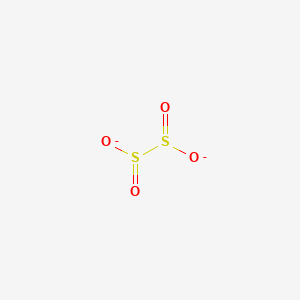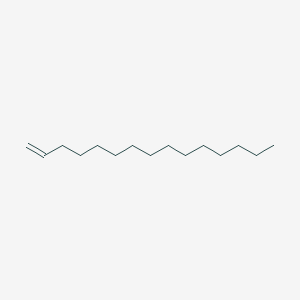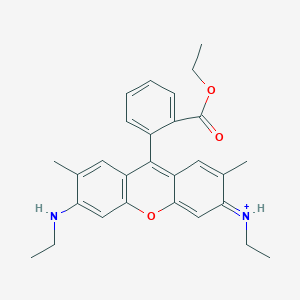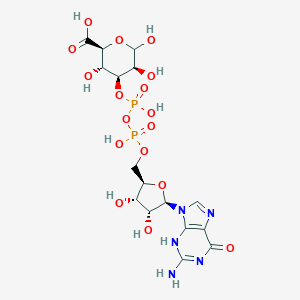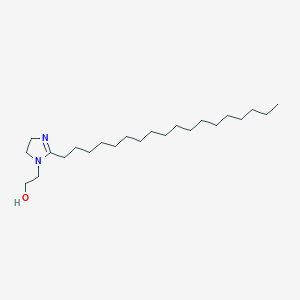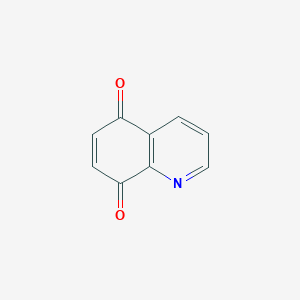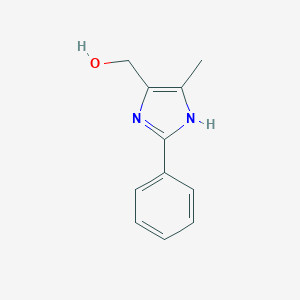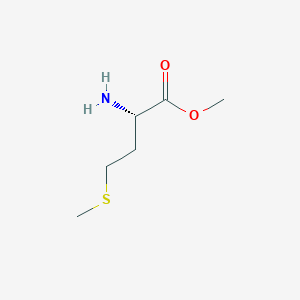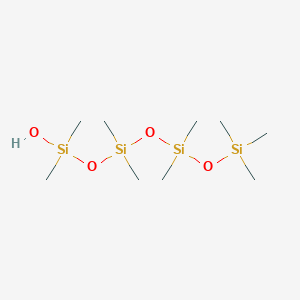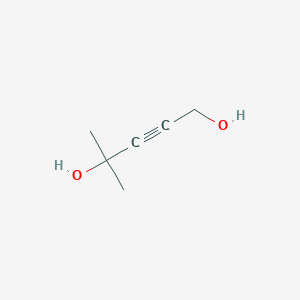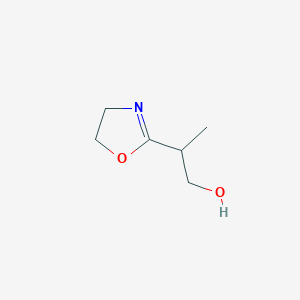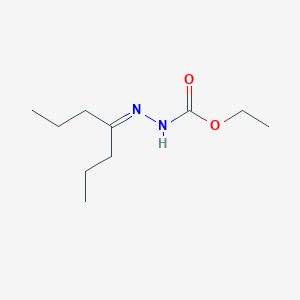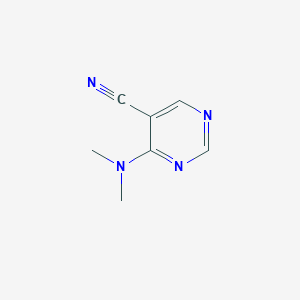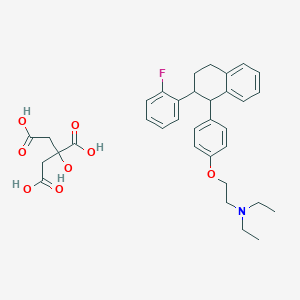
2-(p-(2-(o-Fluorophenyl)-1,2,3,4-tetrahydro-1-naphthyl)phenoxy)triethylamine citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(p-(2-(o-Fluorophenyl)-1,2,3,4-tetrahydro-1-naphthyl)phenoxy)triethylamine citrate is a chemical compound that has been synthesized for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2-(p-(2-(o-Fluorophenyl)-1,2,3,4-tetrahydro-1-naphthyl)phenoxy)triethylamine citrate is not fully understood. It is believed to work by inhibiting the production of inflammatory mediators such as cytokines and prostaglandins. It may also work by inhibiting the activity of enzymes such as COX-2 and 5-LOX.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-(p-(2-(o-Fluorophenyl)-1,2,3,4-tetrahydro-1-naphthyl)phenoxy)triethylamine citrate can reduce inflammation in animal models of arthritis. It has also been shown to inhibit the growth of cancer cells in vitro. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(p-(2-(o-Fluorophenyl)-1,2,3,4-tetrahydro-1-naphthyl)phenoxy)triethylamine citrate in lab experiments is its potential anti-inflammatory properties. This can be useful in studying diseases such as arthritis and other inflammatory conditions. However, one limitation is that the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-(p-(2-(o-Fluorophenyl)-1,2,3,4-tetrahydro-1-naphthyl)phenoxy)triethylamine citrate. One direction is to further investigate its anti-inflammatory properties and potential use in treating inflammatory diseases. Another direction is to study its potential as an anti-cancer agent and to investigate its mechanism of action in cancer cells. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 2-(p-(2-(o-Fluorophenyl)-1,2,3,4-tetrahydro-1-naphthyl)phenoxy)triethylamine citrate involves several steps. The first step is the synthesis of 2-(o-Fluorophenyl)-1,2,3,4-tetrahydro-1-naphthol, which is then reacted with p-bromophenol to form 2-(p-(2-(o-Fluorophenyl)-1,2,3,4-tetrahydro-1-naphthyl)phenoxy)triethylamine. This compound is then converted to its citrate salt form.
Aplicaciones Científicas De Investigación
2-(p-(2-(o-Fluorophenyl)-1,2,3,4-tetrahydro-1-naphthyl)phenoxy)triethylamine citrate has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory properties and has been studied for its potential use in treating diseases such as rheumatoid arthritis and osteoarthritis. It has also been studied for its potential use as an anti-cancer agent.
Propiedades
Número CAS |
13754-17-1 |
|---|---|
Nombre del producto |
2-(p-(2-(o-Fluorophenyl)-1,2,3,4-tetrahydro-1-naphthyl)phenoxy)triethylamine citrate |
Fórmula molecular |
C34H40FNO8 |
Peso molecular |
609.7 g/mol |
Nombre IUPAC |
N,N-diethyl-2-[4-[2-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C28H32FNO.C6H8O7/c1-3-30(4-2)19-20-31-23-16-13-22(14-17-23)28-24-10-6-5-9-21(24)15-18-26(28)25-11-7-8-12-27(25)29;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-14,16-17,26,28H,3-4,15,18-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clave InChI |
AZSKBTXNSLBWNO-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C2C(CCC3=CC=CC=C23)C4=CC=CC=C4F.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES canónico |
CCN(CC)CCOC1=CC=C(C=C1)C2C(CCC3=CC=CC=C23)C4=CC=CC=C4F.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




